4-(3-(Trifluoromethyl)phenyl)picolinic acid

Description

Chemical Identity and Nomenclature

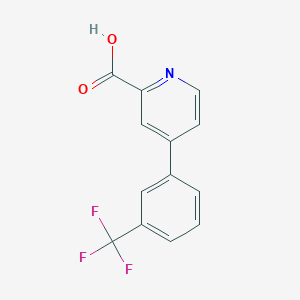

4-(3-(Trifluoromethyl)phenyl)picolinic acid is a fluorinated aromatic compound with the systematic IUPAC name 4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid . Its molecular formula is C₁₃H₈F₃NO₂ , and it bears the CAS registry number 1261637-33-5 . Alternative designations include 4-[(3-trifluoromethyl)phenyl]-2-pyridinecarboxylic acid and MFCD14666496 . The compound belongs to the picolinic acid derivative family, characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 3-(trifluoromethyl)phenyl moiety at the 4-position.

Structural Features and Molecular Characterization

The compound’s structure integrates two aromatic systems: a pyridine ring and a benzene ring linked via a single bond (Figure 1). Key structural elements include:

- A trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, which enhances electron-withdrawing properties and metabolic stability.

- A carboxylic acid (-COOH) group at the 2-position of the pyridine ring, enabling hydrogen bonding and salt formation.

- Conjugation between the pyridine and phenyl rings, influencing electronic delocalization.

The SMILES notation (O=C(C₁=NC=CC(C₂=CC=CC(C(F)(F)F)=C₂)=C₁)O) encapsulates this arrangement. X-ray crystallography data are unavailable in the provided sources, but analogous compounds exhibit planar geometries with dihedral angles between the pyridine and phenyl rings ranging from 30° to 50°.

Physical Constants and Spectroscopic Parameters

Limited experimental data exist for this compound, but its properties can be inferred from structurally related analogs:

Physical Properties:

Spectroscopic Data:

- ¹H NMR : Expected signals include a downfield-shifted pyridine proton (δ 8.5–9.0 ppm) and aromatic protons from the trifluoromethylphenyl group (δ 7.2–7.8 ppm).

- ¹³C NMR : The carboxylic carbon resonates near δ 165–170 ppm, while CF₃-linked carbons appear at δ 120–125 ppm.

- IR : Stretching vibrations for -COOH (2500–3000 cm⁻¹), C=O (1700 cm⁻¹), and C-F (1100–1200 cm⁻¹).

Historical Context in Organofluorine Chemistry

The trifluoromethyl group’s incorporation into organic frameworks emerged in the early 20th century, with Frédéric Swarts pioneering halogen-fluorine exchange reactions. The development of This compound reflects advancements in cross-coupling methodologies, particularly Suzuki-Miyaura and Ullmann reactions, which enable aryl-aryl bond formation.

The compound’s design leverages the bioisosteric effect of -CF₃, which mimics -CH₃ while resisting oxidative metabolism. This strategy is prevalent in pharmaceuticals, as seen in Sorafenib analogs where similar scaffolds inhibit kinase activity. Recent synthetic protocols employ palladium catalysts to couple picolinic acid derivatives with trifluoromethylated aryl halides, achieving yields exceeding 80%.

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO2/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-17-11(7-9)12(18)19/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAMIBNVECEDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution and Cyclization

One of the most prominent methods involves a multi-step process beginning with 2-picolinic acid :

Step 1: Conversion of 2-picolinic acid to methyl 4-chloropicolinate via chlorination with thionyl chloride, often in the presence of DMF as a catalyst, under reflux conditions at approximately 20–72°C. This step yields methyl 4-chloropicolinate with high efficiency (~85%).

Step 2: Nucleophilic aromatic substitution where the chlorinated intermediate reacts with a trifluoromethyl-substituted phenyl derivative, such as 4-chloro-3-trifluoromethylphenyl isocyanate, in inert non-chlorinated solvents like ethyl acetate or toluene at 20–60°C. This step introduces the trifluoromethylphenyl group onto the pyridine ring, forming an intermediate that can be cyclized or further functionalized.

Step 3: Cyclization or ring closure, often facilitated by acid catalysis (e.g., p-toluenesulfonic acid) at elevated temperatures (50–90°C), yields the target compound. The reaction conditions are optimized to maximize yield and purity, with typical yields exceeding 70%.

Sequential Functionalization Approach

An alternative, more elaborate route involves stepwise transformations:

Step 1: Starting from 2-picolinic acid, conversion to its acid chloride (compound III) using thionyl chloride in inert solvents like toluene at 20–72°C. This is a critical activation step for subsequent amide formation.

Step 2: Reaction of the acid chloride with methylamine (or aqueous methylamine solutions) to produce methyl 4-methylpicolinate derivatives, with yields often over 85% when optimized.

Step 3: Nucleophilic substitution of the methylated pyridine with 4-aminophenol, producing 4-(4-aminophenoxy)-N-methylpicolinamide. This step may involve base catalysis (potassium tert-butoxide) at elevated temperatures (~110°C).

Step 4: Reaction of the amino derivative with 4-chloro-3-trifluoromethylphenyl isocyanate in solvents like ethyl acetate at 50–85°C, forming a urea linkage. This step is highly selective and yields the desired intermediate with high purity.

Step 5: Final acidification and crystallization steps, often involving p-toluenesulfonic acid, isolate the target compound with yields around 78–95%.

Alternative Routes Using Urea Formation

Research indicates that urea derivatives can be synthesized via carbamoylation reactions:

Method: Reacting phenyl carbamates with amino derivatives of pyridine, often in pyridine or methanol, at temperatures of 85°C for 2 hours, produces the key intermediates efficiently.

Optimization: Use of catalysts like sodium hydroxide or potassium tert-butoxide enhances yields and reduces reaction times. For example, a reaction in THF with potassium tert-butoxide at 120°C for 6 hours yields up to 80% of the desired product.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|---|

| Direct chlorination & cyclization | 2-Picolinic acid | Thionyl chloride, trifluoromethylphenyl isocyanate | Toluene, ethyl acetate | 20–90°C | 70–85 | Efficient, scalable |

| Sequential functionalization | 2-Picolinic acid | Thionyl chloride, methylamine, 4-aminophenol, isocyanate | Toluene, DMF, ethyl acetate | 20–110°C | 78–95 | High yield, multi-step |

| Urea formation | Phenyl carbamates, amino pyridine derivatives | Sodium hydroxide, pyridine | Methanol, pyridine | 85–120°C | 80 | Selective, high purity |

Research Findings and Optimization Strategies

- Use of inert solvents such as ethyl acetate, toluene, or chlorobenzene is crucial to prevent side reactions.

- Reaction temperature control (20–90°C) optimizes yield and minimizes by-products.

- Catalysts like DMF in chlorination steps or sodium hydroxide in urea formation significantly improve reaction efficiency.

- Water removal during synthesis (e.g., via azeotropic distillation or drying agents) enhances product yield, especially in urea formation.

Chemical Reactions Analysis

4-(3-(Trifluoromethyl)phenyl)picolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other functional groups under appropriate conditions . Additionally, the picolinic acid moiety can undergo decarboxylation reactions, leading to the formation of different products. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

The compound 4-(3-(Trifluoromethyl)phenyl)picolinic acid features a trifluoromethyl group attached to a phenyl ring, which is further connected to a picolinic acid moiety. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for various applications in medicinal chemistry and materials science.

Chemistry

- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of complex organic molecules, which can be utilized in various chemical reactions, including coupling reactions and substitutions.

- Catalysis : The compound is investigated for its role as a ligand in coordination chemistry, contributing to the development of new catalysts with improved efficiency and selectivity.

Biology

- Biological Activity : This compound has been studied for its potential biological activities, particularly as an enzyme inhibitor or receptor modulator. Its interactions with specific enzymes can lead to significant effects on metabolic pathways and signal transduction.

- Herbicidal Properties : Research indicates that this compound exhibits herbicidal activity by acting as a synthetic auxin, influencing plant growth and development. Studies have shown that trifluoromethyl-substituted compounds often demonstrate enhanced herbicidal effects compared to their non-fluorinated counterparts.

Medicine

- Therapeutic Potential : The compound is being explored for its potential as a therapeutic agent in drug development. Its ability to modulate enzyme activity positions it as a candidate for treating various diseases, including cancer .

- Drug Design : The structural characteristics of this compound allow for the design of derivatives that may interact with specific biological targets, enhancing their efficacy against certain conditions.

Synthesis of this compound

The synthesis typically involves multiple steps:

- Starting Materials : The synthesis begins with commercially available precursors such as 4-(Trifluoromethyl)benzaldehyde and picolinic acid.

- Reaction Conditions : Commonly, reactions are conducted using bases like potassium carbonate in solvents such as dimethylformamide (DMF), followed by heating to promote the formation of the desired product.

Case Study 1: Herbicidal Activity

A study investigated the herbicidal properties of this compound against various weed species. Results indicated that the compound significantly inhibited growth at low concentrations, suggesting its potential use as an environmentally friendly herbicide.

Case Study 2: Enzyme Inhibition

Research focused on the interaction of this compound with specific enzymes involved in cancer progression. Molecular docking studies revealed strong binding affinities, indicating that it could serve as a lead compound for developing new cancer therapeutics.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)picolinic acid involves its interaction with molecular targets, such as zinc finger proteins. The compound can bind to these proteins, altering their structure and disrupting their function . This disruption can inhibit the replication of certain viruses and modulate immune responses. The trifluoromethyl group plays a crucial role in enhancing the binding affinity of the compound to its targets, thereby increasing its efficacy.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

*Similarity scores derived from Tanimoto coefficient-based structural comparisons .

Key Observations:

Substitution on the pyridine ring (e.g., 6-CF₃ in 6-(trifluoromethyl)picolinic acid) reduces similarity (0.75) compared to phenyl-substituted analogs (0.83–0.86) .

Substituent Effects: Trifluoromethyl (CF₃) vs. Trifluoromethoxy (OCF₃): Introduces stronger electron-withdrawing effects than CF₃, which may modulate metabolic stability and enzymatic recognition .

Pharmacological Relevance

- Ureido-Phenoxy-Picolinic Acids: Complex derivatives like 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinic acid (CAS 1012058-78-4) are key intermediates in Sorafenib, a multikinase inhibitor . These compounds highlight the importance of the picolinic acid scaffold in drug design.

- Toxicity Profile : 3-(4-Fluorophenyl)picolinic acid (CAS 1192608-90-4) is classified as harmful by inhalation, skin contact, or ingestion, suggesting that structural analogs may require rigorous safety evaluations .

Biological Activity

4-(3-(Trifluoromethyl)phenyl)picolinic acid (TFP) is a compound that has recently attracted attention for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of TFP, including its mechanisms of action, pharmacokinetics, and applications in various fields.

Chemical Structure and Properties

TFP features a trifluoromethyl group attached to a phenyl ring, which is further linked to a picolinic acid moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

Target Interaction

The primary biological target of TFP is the auxin-signaling F-box protein 5 (AFB5) . This protein plays a crucial role in various cellular processes, including hormone signaling and protein degradation. TFP interacts with AFB5 by docking onto its receptor, thereby inhibiting its function.

Biochemical Pathways

The binding of TFP to AFB5 leads to alterations in cellular pathways that are vital for normal plant growth and development. Specifically, TFP's action can affect viral replication processes within certain cellular environments.

Pharmacokinetics

TFP exhibits favorable pharmacokinetic properties, allowing it to be absorbed and distributed effectively within biological systems. Its ability to bind to AFB5 suggests that it can reach its target efficiently, although the exact pharmacokinetic profile requires further investigation.

Anticancer Properties

Research indicates that TFP may possess anticancer properties , as it has been shown to inhibit the growth of certain cancer cell lines. This activity is likely linked to its interaction with AFB5, which may disrupt critical signaling pathways involved in tumor growth.

Herbicidal Activity

TFP has also been studied for its herbicidal properties . Its efficacy varies depending on plant species and environmental conditions, suggesting that it could be developed as a selective herbicide in agricultural applications.

In Vitro Studies

In vitro studies have demonstrated that TFP can inhibit cell proliferation in various cancer cell lines. For instance, one study reported significant reductions in cell viability at concentrations as low as 10 µM, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the trifluoromethyl group can enhance the biological activity of related compounds. For example, compounds with similar structures but different substituents exhibited varying degrees of potency against TRPV1 receptors, suggesting that fine-tuning the chemical structure could optimize therapeutic effects .

Table: Summary of Biological Activities of TFP

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-(Trifluoromethyl)phenyl)picolinic acid, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to attach the trifluoromethylphenyl group to the picolinic acid scaffold. Optimization includes adjusting catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O) and reaction temperatures (80–100°C) to improve yield. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical, as impurities from incomplete coupling can reduce purity below 95% .

Q. How can the structural integrity of this compound be confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation, as demonstrated for related trifluoromethylphenyl compounds . Complementary techniques include ¹⁹F NMR to verify the trifluoromethyl group’s presence and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallinity assessment, differential scanning calorimetry (DSC) can identify melting points (e.g., 287.5–293.5°C for structurally similar acids) .

Q. What analytical methods are recommended for assessing purity, and how should discrepancies be resolved?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (>98.0% purity) and melting point analysis are standard . Discrepancies in purity data may arise from solvent residues or polymorphic forms. Cross-validate using thermogravimetric analysis (TGA) to detect volatiles and powder XRD to identify crystalline phases .

Advanced Research Questions

Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer : Discrepancies often stem from solvent choice or measurement protocols. For solubility, use standardized shake-flask methods with buffered solutions (pH 1–7.4) and quantify via UV spectrophotometry. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) with LC-MS monitoring can identify degradation pathways. Compare results against structurally analogous compounds, such as 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid, which shows pH-dependent solubility .

Q. What strategies improve regioselectivity in the synthesis of derivatives with modified phenyl or picolinic acid groups?

- Methodological Answer : Regioselectivity is influenced by electronic effects of substituents. For example, electron-withdrawing groups like trifluoromethyl enhance meta-substitution in aryl couplings. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronic esters) can steer coupling reactions. Patent literature on fluorophenyl sulfinic acid salts highlights the role of counterions in controlling regiochemistry .

Q. How does the trifluoromethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity, as seen in analogs like 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Its electron-withdrawing nature reduces pKa of the carboxylic acid (~1.5–2.0 units lower than non-fluorinated analogs), affecting binding to biological targets. Evaluate these effects via comparative SAR studies using non-fluorinated controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.